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molecular formula C6H11BrO B2394767 3-(Bromomethyl)-3-ethyloxetane CAS No. 2951-87-3

3-(Bromomethyl)-3-ethyloxetane

Cat. No. B2394767
M. Wt: 179.057
InChI Key: RRRHGMRCVIZIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247583B2

Procedure details

1,4-Butanediol (270 g (3.0 mol)), 96% sodium hydroxide (36 g (0.86 mol)) and tetrabutylammonium bromide (3.6 g (11.2 mmol)) were added to a glass flask having an inner volume of 1,000 ml equipped with a stirrer, a thermometer, a dropping funnel and an reflux condenser, and the mixture was warmed to 50° C. Subsequently 3-ethyl-3-bromomethyloxetane (108 g (0.6 mol)) synthesized by the same method as in Reference Example 4 was dropwise added while keeping the liquid temperature at 50-60° C. After the completion of the reaction, heptane (100 ml) and water (100 ml) were added to the reaction liquid (a bisoxetane ether compound generated in the amount of only 3% (an analysis value by a gas chromatography)), and a liquid separation was performed. Subsequently, a resultant aqueous layer was extracted with toluene (200 ml) three times. An extract (a toluene layer) was washed with water (50 ml), and the resultant was concentrated under reduced pressure. After the completion of drying, it was filtered and a resultant filtrate was concentrated under reduced pressure to give, as a colorless liquid, 3-ethyl-3-(4-hydroxybutyl)oxymethyloxetane (75 g) having a purity of 95% (an analysis value by a gas chromatography) (an isolated yield based on 3-ethyl-3-bromomethyloxetane: 63%).
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
bisoxetane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[OH-].[Na+].[CH2:9]([C:11]1([CH2:15]Br)[CH2:14][O:13][CH2:12]1)[CH3:10].CCCCCCC>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:9]([C:11]1([CH2:15][O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])[CH2:14][O:13][CH2:12]1)[CH3:10] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
36 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
108 g
Type
reactant
Smiles
C(C)C1(COC1)CBr
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
bisoxetane ether
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
at 50-60° C
CUSTOM
Type
CUSTOM
Details
a liquid separation
EXTRACTION
Type
EXTRACTION
Details
Subsequently, a resultant aqueous layer was extracted with toluene (200 ml) three times
EXTRACTION
Type
EXTRACTION
Details
An extract (a toluene layer)
WASH
Type
WASH
Details
was washed with water (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the resultant was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After the completion of drying
FILTRATION
Type
FILTRATION
Details
it was filtered
CONCENTRATION
Type
CONCENTRATION
Details
a resultant filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(COC1)COCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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